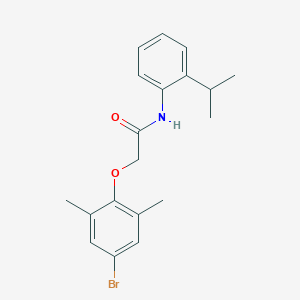
2-(4-bromo-2,6-dimethylphenoxy)-N-(2-isopropylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromo-2,6-dimethylphenoxy)-N-(2-isopropylphenyl)acetamide, also known as BRD-7929, is a compound that has gained attention in the scientific community for its potential therapeutic applications.
Mécanisme D'action
2-(4-bromo-2,6-dimethylphenoxy)-N-(2-isopropylphenyl)acetamide works by binding to the bromodomain of BRD9, preventing it from interacting with its target genes. This leads to a decrease in the expression of genes that are critical for cancer cell survival and proliferation.
Biochemical and Physiological Effects:
2-(4-bromo-2,6-dimethylphenoxy)-N-(2-isopropylphenyl)acetamide has been shown to have potent anti-tumor effects in preclinical models of cancer. In vitro studies have demonstrated that 2-(4-bromo-2,6-dimethylphenoxy)-N-(2-isopropylphenyl)acetamide inhibits the growth of a variety of cancer cell lines, including ovarian, breast, and lung cancer cells. In vivo studies have also shown that 2-(4-bromo-2,6-dimethylphenoxy)-N-(2-isopropylphenyl)acetamide suppresses tumor growth in mouse models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(4-bromo-2,6-dimethylphenoxy)-N-(2-isopropylphenyl)acetamide is its high potency and selectivity for BRD9. This makes it a valuable tool for studying the role of BRD9 in cancer biology. However, one limitation of 2-(4-bromo-2,6-dimethylphenoxy)-N-(2-isopropylphenyl)acetamide is its poor solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 2-(4-bromo-2,6-dimethylphenoxy)-N-(2-isopropylphenyl)acetamide. One area of interest is the development of more potent and selective inhibitors of BRD9. Another area of interest is the identification of biomarkers that can be used to predict which patients are most likely to benefit from BRD9 inhibition. Additionally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of 2-(4-bromo-2,6-dimethylphenoxy)-N-(2-isopropylphenyl)acetamide in human cancer patients.
In conclusion, 2-(4-bromo-2,6-dimethylphenoxy)-N-(2-isopropylphenyl)acetamide is a compound that has shown promise as a potential therapeutic agent for the treatment of cancer. Its high potency and selectivity for BRD9 make it a valuable tool for studying the role of this protein in cancer biology. However, further research is needed to fully understand the potential of 2-(4-bromo-2,6-dimethylphenoxy)-N-(2-isopropylphenyl)acetamide and to develop more effective treatments for cancer patients.
Méthodes De Synthèse
2-(4-bromo-2,6-dimethylphenoxy)-N-(2-isopropylphenyl)acetamide can be synthesized using a three-step process. The first step involves the reaction of 2,6-dimethyl-4-bromophenol with potassium carbonate and methyl iodide to form 2-bromo-4,6-dimethylphenol. The second step involves the reaction of 2-bromo-4,6-dimethylphenol with 2-isopropylaniline to form 2-(2-isopropylphenyl)-4,6-dimethylphenol. The final step involves the reaction of 2-(2-isopropylphenyl)-4,6-dimethylphenol with acetic anhydride to form 2-(4-bromo-2,6-dimethylphenoxy)-N-(2-isopropylphenyl)acetamide.
Applications De Recherche Scientifique
2-(4-bromo-2,6-dimethylphenoxy)-N-(2-isopropylphenyl)acetamide has been found to be a potent inhibitor of the protein bromodomain-containing protein 9 (BRD9). BRD9 is a member of the bromodomain and extraterminal domain (BET) family of proteins, which play a key role in gene regulation. Inhibition of BRD9 has been shown to have anti-tumor effects in preclinical models of cancer.
Propriétés
Formule moléculaire |
C19H22BrNO2 |
|---|---|
Poids moléculaire |
376.3 g/mol |
Nom IUPAC |
2-(4-bromo-2,6-dimethylphenoxy)-N-(2-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C19H22BrNO2/c1-12(2)16-7-5-6-8-17(16)21-18(22)11-23-19-13(3)9-15(20)10-14(19)4/h5-10,12H,11H2,1-4H3,(H,21,22) |
Clé InChI |
ZEHTYVFOKNIBOE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1OCC(=O)NC2=CC=CC=C2C(C)C)C)Br |
SMILES canonique |
CC1=CC(=CC(=C1OCC(=O)NC2=CC=CC=C2C(C)C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2,4-dimethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide](/img/structure/B285030.png)
![N-(4-{4-[(2-thienylsulfonyl)amino]phenoxy}phenyl)-2-thiophenesulfonamide](/img/structure/B285031.png)
![4-[(4-Methylbenzoyl)(2-thienylsulfonyl)amino]-1-naphthyl 4-methylbenzoate](/img/structure/B285032.png)
![5-methyl-N,2-di(3-pyridinyl)-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285036.png)
![7-(2-chlorophenyl)-5-methyl-N,2-di(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285037.png)
![7-(3,4-dichlorophenyl)-2-(4-fluorophenyl)-5-methyl-N-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285038.png)
![7-[4-(benzyloxy)-3-ethoxyphenyl]-2-(3-hydroxypropyl)-5-methyl-N-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285043.png)
![7-[4-(benzyloxy)-3-methoxyphenyl]-2-(3-hydroxypropyl)-5-methyl-N-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285044.png)
![7-(3,4-dimethoxyphenyl)-2-(3-hydroxypropyl)-5-methyl-N-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285046.png)
![7-(1,3-benzodioxol-5-yl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285048.png)
![7-(4-ethoxy-3-methoxyphenyl)-5-methyl-N-pyridin-3-yl-2-thiophen-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285050.png)
![7-(2,4-dimethoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285051.png)
![7-(3,4-dimethoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285052.png)
![7-(2-methoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285053.png)